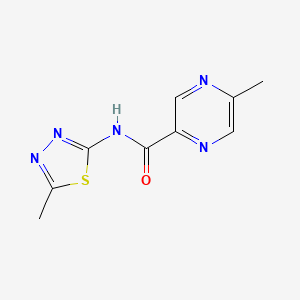
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Méthodes De Préparation
The synthesis of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with pyrazine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Analyse Des Réactions Chimiques
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide can be compared with other thiadiazole derivatives such as:
5-methyl-1,3,4-thiadiazole-2-thiol: Known for its pharmaceutical applications and used as an intermediate in the synthesis of various drugs.
2-amino-5-methyl-1,3,4-thiadiazole: Used in the synthesis of compounds with cytotoxic activities and as an intermediate in the development of antitubercular agents.
Propriétés
Formule moléculaire |
C9H9N5OS |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H9N5OS/c1-5-3-11-7(4-10-5)8(15)12-9-14-13-6(2)16-9/h3-4H,1-2H3,(H,12,14,15) |
Clé InChI |
JYUXZTKVCXSARW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)C(=O)NC2=NN=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


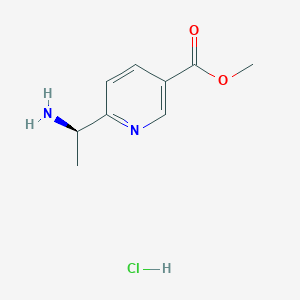

![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
![2-[4-(2-Pyrimidinyl)phenyl]ethanethiol](/img/structure/B13103579.png)
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
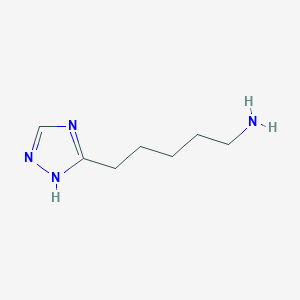
![5-Methyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B13103584.png)
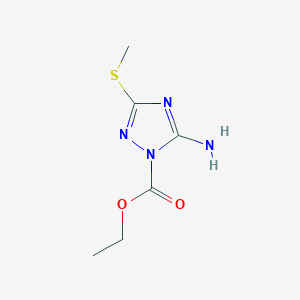
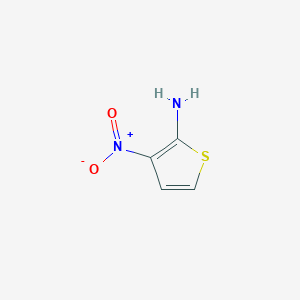
![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)

![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)


